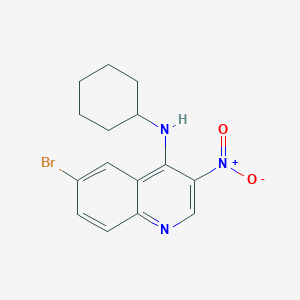
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of bromine, cyclohexyl, amino, and nitro groups, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed:
Amines: Reduction of the nitro group leads to the formation of amines.
Substituted Quinoline Derivatives: Various functional groups can be introduced through substitution reactions, leading to a wide range of quinoline derivatives.
科学研究应用
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism by which 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
相似化合物的比较
6-Bromo-4-aminoquinoline: Lacks the cyclohexyl and nitro groups, leading to different chemical properties and applications.
N-cyclohexyl-4-aminoquinoline: Lacks the bromine and nitro groups, affecting its reactivity and biological activity.
4-Amino-3-nitroquinoline: Lacks the bromine and cyclohexyl groups, resulting in distinct chemical behavior.
Uniqueness: 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline is unique due to the combination of bromine, cyclohexyl, amino, and nitro groups. This combination imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
属性
分子式 |
C15H16BrN3O2 |
|---|---|
分子量 |
350.21 g/mol |
IUPAC 名称 |
6-bromo-N-cyclohexyl-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C15H16BrN3O2/c16-10-6-7-13-12(8-10)15(14(9-17-13)19(20)21)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18) |
InChI 键 |
TWICDQHTEWFXFT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















